Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
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Overview
Description
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or acidic catalysts to facilitate the formation of the benzoxazole ring . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of advanced catalytic systems, such as nanocatalysts or ionic liquid catalysts, can further enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of benzoxazole derivatives with different functional groups .
Scientific Research Applications
Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate include other benzoxazole derivatives, such as:
- 2-aminophenol-based benzoxazoles
- Benzoxazole-2-carboxylates
- Benzoxazole-5-carboxylates
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the pent-1-en-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
pent-1-en-3-yl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-9(5-2)18-13(16)10-7-6-8-11-12(10)19-14(17)15(11)3/h4,6-9H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWNAKQZCBDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C1=C2C(=CC=C1)N(C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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